molecular formula C12H13NO3 B13416368 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione

Cat. No.: B13416368
M. Wt: 219.24 g/mol
InChI Key: XEWHOFJPSBGUIU-UHFFFAOYSA-N
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Description

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione is an organic compound that features a morpholine ring attached to a phenyl group through an ethanedione linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione typically involves the reaction of morpholine with benzil (1,2-diphenylethane-1,2-dione) under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ethanedione moiety to other functional groups.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism by which 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Morpholin-4-yl)propane-2,3-dione
  • 2-(Morpholin-4-yl)phenol
  • 4-Morpholin-4-yl-piperidine-1-carboxylic acid

Uniqueness

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione is unique due to its specific combination of a morpholine ring and a phenyl group linked by an ethanedione moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

1-morpholin-4-yl-2-phenylethane-1,2-dione

InChI

InChI=1S/C12H13NO3/c14-11(10-4-2-1-3-5-10)12(15)13-6-8-16-9-7-13/h1-5H,6-9H2

InChI Key

XEWHOFJPSBGUIU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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